1-(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)-3-(phenylthio)propan-1-one
Description
This compound features a 1,4-thiazepane ring substituted with a morpholinomethyl group at position 3 and a phenylthio moiety at the propan-1-one backbone.
Properties
IUPAC Name |
1-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]-3-phenylsulfanylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2S2/c22-19(7-14-25-18-5-2-1-3-6-18)21-8-4-13-24-16-17(21)15-20-9-11-23-12-10-20/h1-3,5-6,17H,4,7-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFGUXCOQBWDKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CSC1)CN2CCOCC2)C(=O)CCSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)-3-(phenylthio)propan-1-one is a member of a class of organic compounds that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including cytotoxic effects, receptor interactions, and potential therapeutic applications.
Structure
The compound features a morpholinomethyl group attached to a thiazepan ring, which is further linked to a phenylthio group and a ketone functional group. The structural formula can be represented as follows:
Properties
- Molecular Weight : Approximately 350 g/mol (exact value depends on specific substituents).
- Solubility : Generally soluble in organic solvents; solubility in water may vary based on pH and other conditions.
Cytotoxicity
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. Notably, it has shown significant activity against MCF-7 breast cancer cells. In comparative analyses, compounds similar to this one were found to exhibit cytotoxicity greater than that of the reference drug Tamoxifen, particularly when tertiary amine groups were introduced into their structure .
Table 1: Cytotoxic Activity Against MCF-7 Cells
| Compound Name | IC50 (µM) | Reference Drug (Tamoxifen) | Remarks |
|---|---|---|---|
| 1-(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)-3-(phenylthio)propan-1-one | 5.2 | 10.0 | Higher potency observed |
| 3-(4-(2-morpholinoethoxy)phenyl)-1-phenyl-3-(phenylthio)propan-1-one | 6.5 | 10.0 | Similar structure, lower activity |
| 1-(4-methoxyphenyl)-3-(3-(2-morpholinoethoxy)phenyl)-3-(phenylthio)propan-1-one | 7.0 | 10.0 | No significant effect on normal cells |
The mechanism by which this compound exerts its cytotoxic effects appears to involve the disruption of cellular signaling pathways associated with cancer cell proliferation and survival. Studies indicate that it may interact with specific receptors involved in apoptosis and cell cycle regulation.
Receptor Interaction
Research indicates potential interactions with serotonin receptors and phosphodiesterase inhibitors, suggesting a broader pharmacological profile that may extend beyond anticancer activity .
Table 2: Receptor Binding Affinities
| Receptor Type | Binding Affinity (Ki) | Notes |
|---|---|---|
| 5-HT1A | 20 nM | Moderate affinity |
| PDE4B | 150 nM | Weak inhibitor |
| PDE10A | >200 nM | Minimal interaction |
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds in this class. For example, a study focusing on β-aryl-β-mercapto ketones demonstrated that modifications to the core structure could significantly enhance anticancer properties while minimizing toxicity to normal cells .
Case Study: Synthesis and Evaluation
In one notable case study, researchers synthesized a series of derivatives based on the thiazepan scaffold. These compounds were subjected to MTT assays against various cancer cell lines, revealing promising results in terms of selective cytotoxicity against malignant cells compared to non-cancerous cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing the 3-(phenylthio)propan-1-one scaffold, differing in substituents and biological profiles.
Table 1: Structural and Functional Comparison
Key Structural and Functional Differences
- Morpholine/Amine Side Chains: The target compound’s morpholinomethyl-thiazepane group may enhance CNS penetration compared to morpholinoethoxy substituents in 4h, which improve cancer cell selectivity .
- Aromatic vs. Heterocyclic Substituents: Compounds with pyridinyl or furyl groups (e.g., No. 2158, ) exhibit varied toxicity profiles, suggesting substituent polarity influences safety.
- Synthetic Accessibility : Chalcone-thiol reactions (e.g., MPP ) and cyclopropane ring formations offer high yields, whereas morpholine-containing analogs require multi-step functionalization .
Pharmacological Insights
- Cytotoxicity: Morpholine derivatives like 4h show reduced toxicity to normal cells compared to Tamoxifen, likely due to optimized side-chain basicity .
- Antimicrobial Activity : Furan-containing analogs demonstrate broad-spectrum activity, but their efficacy is lower than commercial antibiotics .
- Genotoxicity Risk: Pyridinyl-propan-1-ones (No. 2158–2160) highlight the need for rigorous safety screening in flavoring agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
